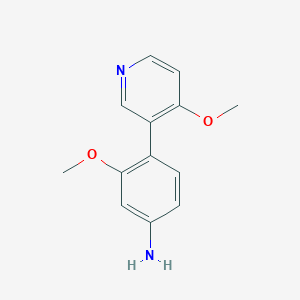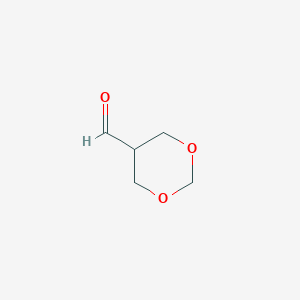![molecular formula C12H16O3S B13878725 Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyethylsulfanyl group attached to a phenyl ring, which is further connected to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-methoxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol by using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxyethylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.
類似化合物との比較
- Methyl 2-[4-(methylsulfanyl)phenyl]acetate
- Methyl 2-[4-(ethylsulfanyl)phenyl]acetate
- Methyl 2-[4-(propylsulfanyl)phenyl]acetate
Comparison: Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.
特性
分子式 |
C12H16O3S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3S/c1-14-7-8-16-11-5-3-10(4-6-11)9-12(13)15-2/h3-6H,7-9H2,1-2H3 |
InChIキー |
XNJJPBQHEWQEEO-UHFFFAOYSA-N |
正規SMILES |
COCCSC1=CC=C(C=C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



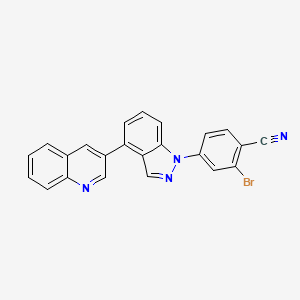
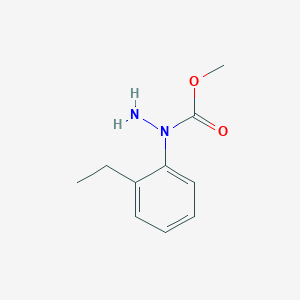
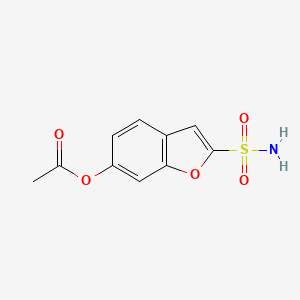
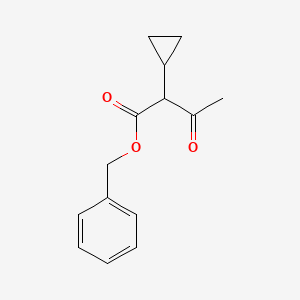
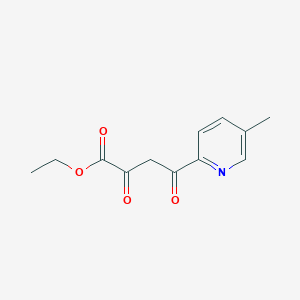
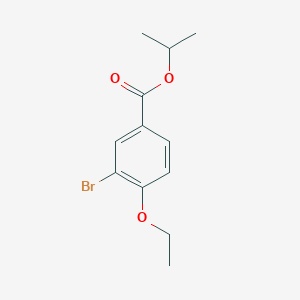
![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
